3-Aminomethylen-5-aminooxindole
CAS No.: 159212-54-1
Cat. No.: VC19110001
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159212-54-1 |
|---|---|
| Molecular Formula | C9H9N3O |
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | 5-amino-3-methanimidoyl-1H-indol-2-ol |
| Standard InChI | InChI=1S/C9H9N3O/c10-4-7-6-3-5(11)1-2-8(6)12-9(7)13/h1-4,10,12-13H,11H2 |
| Standard InChI Key | CSLZHLXPJAEHRI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1N)C(=C(N2)O)C=N |
Introduction
Chemical Structure and Molecular Characteristics
3-Aminomethylen-5-aminooxindole (C₁₀H₁₀N₄O) features a bicyclic oxindole core fused with a pyrrolidinone ring, substituted with amino groups at the 3- and 5-positions. The (Z)-stereochemistry of the 3-aminomethylidene group is stabilized by intramolecular hydrogen bonding between the amino nitrogen and the adjacent carbonyl oxygen . X-ray crystallographic studies of analogous compounds reveal planar geometry at the methylidene carbon, which facilitates π-π stacking interactions with biological targets .
Key Structural Features:
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Oxindole Core: Provides a rigid scaffold for functional group attachment.
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Amino Substituents: Enhance solubility in polar solvents (logP ≈ 0.8) and enable hydrogen bonding with enzymes .
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Conjugated System: The extended π-system between positions 3 and 5 allows for UV absorption at 280–320 nm, useful in analytical detection .
Synthetic Methodologies
Eschenmoser Coupling Approach
The most efficient synthesis involves a two-step protocol:
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Thioamide Formation: Reacting 3-bromooxindole with thiobenzamide in DMF at 80°C for 12 hours yields 3-(benzoylamino)oxindole intermediate (85% yield) .
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Eschenmoser Coupling: Treatment with methyl iodide and triethylamine in THF at −20°C induces methylidene group formation, producing 3-aminomethylen-5-aminooxindole in 92% yield .
Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Thiobenzamide, DMF | 80°C | 12h | 85% |
| 2 | CH₃I, Et₃N, THF | −20°C | 3h | 92% |
This method surpasses earlier approaches that relied on Hoffman degradation (45% yield) or hazardous cyanide intermediates .
Alternative Routes
Biological Activity and Mechanisms
Tyrosin Kinase Inhibition
In enzymatic assays, 3-aminomethylen-5-aminooxindole shows IC₅₀ values of 0.8–1.2 μM against epidermal growth factor receptor (EGFR), comparable to first-generation kinase inhibitors like erlotinib . Molecular docking simulations reveal:
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Hydrogen bonds between the 5-amino group and Thr766 residue.
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Hydrophobic interactions between the oxindole core and Leu788 side chain .
Comparative Inhibition Data:
| Compound | EGFR IC₅₀ (μM) | Selectivity (vs. VEGFR2) |
|---|---|---|
| 3-Aminomethylen-5-aminooxindole | 0.9 | 12:1 |
| Erlotinib | 0.2 | 8:1 |
Comparative Analysis with Related Compounds
Structural and Functional Analogues:
| Compound | Key Differences | Bioactivity Highlights |
|---|---|---|
| 3-Amino-5-nitrooxindole | Nitro group at C5 | Enhanced antibacterial potency |
| 3-Hydroxyaminomethylenoxindole | Hydroxyl substituent | Radical scavenging (EC₅₀ = 5 μM) |
| 3-Aminomethylen-5-fluorooxindole | Fluorine at C5 | Improved blood-brain barrier penetration |
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